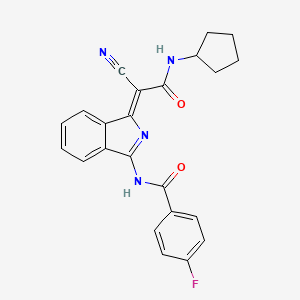
(Z)-N-(1-(1-ciano-2-(ciclopentilamino)-2-oxoetilidene)-1H-isoindol-3-il)-4-fluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C23H19FN4O2 and its molecular weight is 402.429. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antagonista para proteínas antiapoptóticas Bcl-2
El compuesto ha sido estudiado como antagonista para proteínas antiapoptóticas Bcl-2. Estas proteínas juegan un papel crucial en la regulación de la supervivencia celular y la apoptosis. Al inhibir Bcl-2, el compuesto puede ayudar a superar la resistencia a los medicamentos en las células cancerosas. Específicamente, se dirige a las proteínas Bcl-2, Bcl-XL y Bcl-w, que están involucradas en la prevención de la apoptosis. El compuesto más activo en este contexto es 3g, que exhibe una mayor afinidad de unión a estas proteínas y una mayor citotoxicidad contra las células cancerosas .
Transformaciones fotocatalíticas
Otra aplicación implica el uso del compuesto en transformaciones fotocatalíticas. Específicamente, 1,3-diciano-2,4,5,6-tetrakis(difenilamino)-benceno (4DPAIPN), un derivado del compuesto, actúa como un fluoróforo donante-aceptor. Debido a su excelente ventana redox, estabilidad química y amplia aplicabilidad, ha surgido como una herramienta poderosa en la catálisis .
Polímeros de cadena lateral luminiscentes
El compuesto se ha incorporado en polímeros de cadena lateral luminiscentes con una estructura D–π-A. Estos polímeros exhiben propiedades de luminiscencia y se preparan uniendo longitudes de espaciadores flexibles al anillo de cromeno. Por ejemplo, se han sintetizado con éxito poli[(Z)-ω-(4-(1-ciano-2-(4-cianofenil)vinil)fenoxi)alquil metacrilatos] (PMmPVPCN) con diferentes longitudes de espaciadores (m = 2, 4, 6, 8) .
Propiedades
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c24-15-11-9-14(10-12-15)22(29)28-21-18-8-4-3-7-17(18)20(27-21)19(13-25)23(30)26-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6H2,(H,26,30)(H,27,28,29)/b20-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFCVOQPOIDMFV-VXPUYCOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
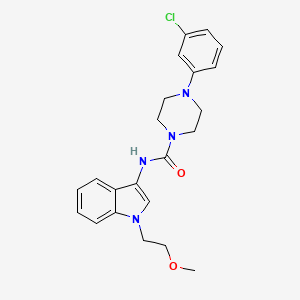
![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)
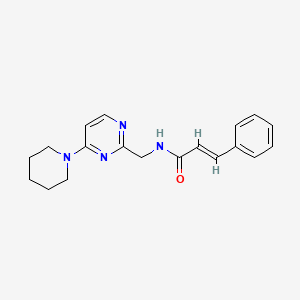
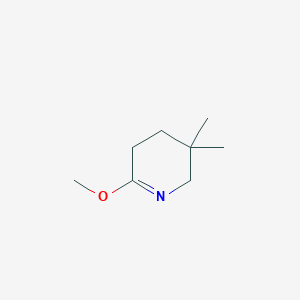

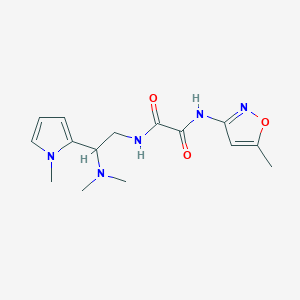



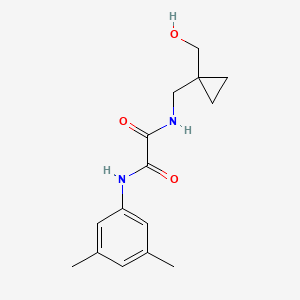
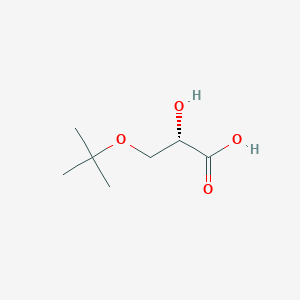
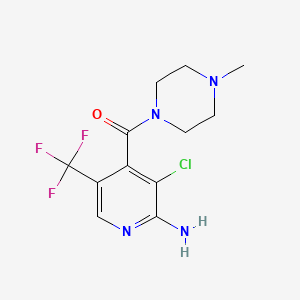

![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2529846.png)
